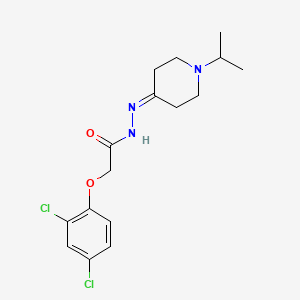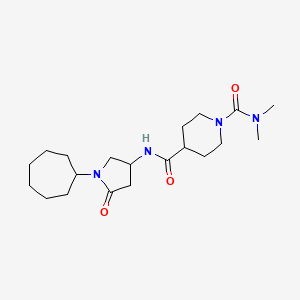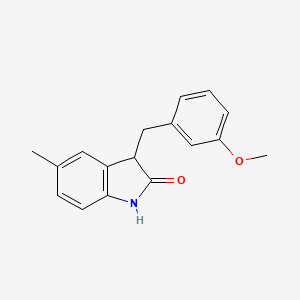![molecular formula C18H13ClN2O2 B6125633 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B6125633.png)
3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide, also known as HN-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. HN-1 is a hydrazide derivative of 2-hydroxy-1-naphthaldehyde, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in inflammation and cancer progression. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation.
实验室实验的优点和局限性
3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields and purity. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide is also soluble in a range of solvents, making it suitable for use in various experimental systems. However, 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
未来方向
There are several future directions for research on 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide. One area of interest is the development of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential use of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide and its potential role in the regulation of cellular signaling pathways.
合成方法
3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide can be synthesized by the reaction of 2-hydroxy-1-naphthaldehyde with 3-chlorobenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide. The synthesis of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been optimized to achieve high yields and purity, making it suitable for use in various scientific applications.
科学研究应用
3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
3-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-6-3-5-13(10-14)18(23)21-20-11-16-15-7-2-1-4-12(15)8-9-17(16)22/h1-11,22H,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDUVAYGQPREE-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)


![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6125608.png)
![1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6125637.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6125670.png)